molecular formula C21H22N2O4 B4775696 N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide

Cat. No. B4775696
M. Wt: 366.4 g/mol
InChI Key: ZOTXLDQFYFVIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide, also known as BPAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BPAP belongs to the class of psychoactive substances known as piperazine derivatives and has been shown to have positive effects on cognitive function and mood regulation.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide acts as a selective dopamine D2 receptor partial agonist, which means that it binds to the dopamine receptor and activates it to a lesser degree than full agonists. This mechanism of action is believed to be responsible for the cognitive and mood-enhancing effects of N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide has been shown to increase dopamine release in the prefrontal cortex, which is an area of the brain that is involved in cognitive function and mood regulation. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide in lab experiments is its specificity for the dopamine D2 receptor, which allows for more targeted research on the effects of dopamine on cognitive function and mood regulation. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide is its potential for off-target effects on other neurotransmitter systems, which could complicate the interpretation of research results.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide. One area of research could focus on the long-term effects of N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide on cognitive function and mood regulation. Additionally, research could investigate the potential therapeutic applications of N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide in treating cognitive disorders such as Alzheimer's disease or depression. Finally, further research could explore the potential for N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide to be used in combination with other psychoactive substances to enhance their effects or mitigate their negative side effects.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide has been the subject of numerous scientific studies due to its potential as a cognitive enhancer and mood regulator. In animal studies, N-(1,3-benzodioxol-5-ylmethyl)-1-benzoyl-4-piperidinecarboxamide has been shown to improve memory and learning abilities, increase wakefulness, and reduce depressive-like behaviors.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-benzoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-20(22-13-15-6-7-18-19(12-15)27-14-26-18)16-8-10-23(11-9-16)21(25)17-4-2-1-3-5-17/h1-7,12,16H,8-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTXLDQFYFVIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(phenylcarbonyl)piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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